molecular formula C20H20N4O4S2 B2786424 2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-(3-methoxybenzyl)acetamide CAS No. 1428350-93-9

2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-(3-methoxybenzyl)acetamide

Cat. No. B2786424
CAS RN: 1428350-93-9
M. Wt: 444.52
InChI Key: KOPCAATUOHSSSL-UHFFFAOYSA-N
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Description

2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-(3-methoxybenzyl)acetamide, also known as PDD00017273, is a chemical compound that has been found to have potential therapeutic applications in various diseases. It belongs to the class of pyrimidine derivatives and has been synthesized using specific methods.

Mechanism of Action

The mechanism of action of 2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-(3-methoxybenzyl)acetamide is not fully understood. However, it has been proposed that the compound works by inhibiting specific enzymes involved in various cellular processes. For example, 2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-(3-methoxybenzyl)acetamide has been shown to inhibit the activity of dihydroorotate dehydrogenase, an enzyme involved in the de novo pyrimidine synthesis pathway. This inhibition can lead to a decrease in the production of nucleotides and can inhibit the growth of cancer cells.
Biochemical and Physiological Effects
2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-(3-methoxybenzyl)acetamide has been shown to have various biochemical and physiological effects. The compound has been found to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and can reduce the activation of NF-κB, a transcription factor involved in the inflammatory response. In addition, 2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-(3-methoxybenzyl)acetamide has been found to have neuroprotective effects and can reduce the damage caused by oxidative stress.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-(3-methoxybenzyl)acetamide is its potential therapeutic applications in various diseases. The compound has been shown to have anti-cancer, anti-inflammatory, and neuroprotective properties, making it a promising candidate for drug development. However, one of the limitations of 2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-(3-methoxybenzyl)acetamide is its limited solubility in water, which can make it difficult to administer in vivo. In addition, further studies are needed to fully understand the mechanism of action and potential side effects of the compound.

Future Directions

There are several future directions for the research on 2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-(3-methoxybenzyl)acetamide. One direction is to further investigate the mechanism of action of the compound and identify its specific targets in various cellular processes. Another direction is to optimize the synthesis method of 2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-(3-methoxybenzyl)acetamide to improve its yield and solubility. Furthermore, future studies can focus on the in vivo efficacy and toxicity of the compound in animal models. Finally, the potential applications of 2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-(3-methoxybenzyl)acetamide in other diseases, such as autoimmune disorders, can also be explored.
Conclusion
In conclusion, 2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-(3-methoxybenzyl)acetamide is a promising compound with potential therapeutic applications in various diseases. The synthesis of 2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-(3-methoxybenzyl)acetamide involves specific chemical reactions, and the compound has been found to have anti-cancer, anti-inflammatory, and neuroprotective properties. While there are limitations to using 2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-(3-methoxybenzyl)acetamide in lab experiments, further research can focus on optimizing the synthesis method and investigating the mechanism of action and potential applications of the compound in other diseases.

Synthesis Methods

The synthesis of 2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-(3-methoxybenzyl)acetamide involves a series of chemical reactions. The starting material for the synthesis is 4-amino-5-(phenylsulfonyl)pyrimidine-2-thiol, which is reacted with 3-methoxybenzylbromide in the presence of potassium carbonate to obtain 2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-(3-methoxybenzyl)acetamide. The reaction is carried out under specific conditions of temperature and time to obtain a high yield of the product.

Scientific Research Applications

2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-(3-methoxybenzyl)acetamide has been found to have potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. The compound has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. In addition, 2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-(3-methoxybenzyl)acetamide has been shown to have neuroprotective effects and can reduce the damage caused by oxidative stress.

properties

IUPAC Name

2-[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl-N-[(3-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O4S2/c1-28-15-7-5-6-14(10-15)11-22-18(25)13-29-20-23-12-17(19(21)24-20)30(26,27)16-8-3-2-4-9-16/h2-10,12H,11,13H2,1H3,(H,22,25)(H2,21,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOPCAATUOHSSSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((4-amino-5-(phenylsulfonyl)pyrimidin-2-yl)thio)-N-(3-methoxybenzyl)acetamide

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